molecular formula C23H26N2O4S B12137469 N-{3-[(2-methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide

N-{3-[(2-methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide

Cat. No.: B12137469
M. Wt: 426.5 g/mol
InChI Key: IPHYESYSJDBMDX-UHFFFAOYSA-N
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Description

N-{3-[(2-methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a morpholine ring, and a furan-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 2-methoxyphenyl, is reacted with morpholine in the presence of a suitable catalyst to form the methoxyphenyl-morpholine intermediate.

    Thiophene Ring Formation: The intermediate is then subjected to a series of reactions to introduce the thiophene ring. This may involve the use of reagents such as sulfur and halogenating agents.

    Furan-2-carboxamide Formation: The final step involves the coupling of the thiophene intermediate with furan-2-carboxylic acid or its derivatives under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{3-[(2-methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-{3-[(2-methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets. The methoxyphenyl group and morpholine ring may facilitate binding to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(2-methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H26N2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[3-[(2-methoxyphenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide

InChI

InChI=1S/C23H26N2O4S/c1-15-16(2)30-23(24-22(26)19-9-6-12-29-19)20(15)21(25-10-13-28-14-11-25)17-7-4-5-8-18(17)27-3/h4-9,12,21H,10-11,13-14H2,1-3H3,(H,24,26)

InChI Key

IPHYESYSJDBMDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(C2=CC=CC=C2OC)N3CCOCC3)NC(=O)C4=CC=CO4)C

Origin of Product

United States

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